3-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide
Description
Properties
IUPAC Name |
3-methoxy-N-(4-pyrimidin-2-yloxycyclohexyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-23-16-5-2-4-13(12-16)17(22)21-14-6-8-15(9-7-14)24-18-19-10-3-11-20-18/h2-5,10-12,14-15H,6-9H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYNOKPKUXWSHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2CCC(CC2)OC3=NC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Methoxy-N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C₁₈H₃₁N₃O₂
- Molecular Weight: 303.46 g/mol
- LogP (Octanol/Water Partition Coefficient): 3.5 (indicating good lipophilicity)
The compound exhibits biological activity primarily through its interaction with specific molecular targets involved in various signaling pathways. Notably, it has been studied for its inhibitory effects on enzymes related to cancer cell proliferation and viral replication.
Enzyme Inhibition
Research indicates that the compound may act as an inhibitor of certain kinases and enzymes involved in the cell cycle regulation. For instance, it has shown potential as a reversible inhibitor of monoacylglycerol lipase (MAGL), which is implicated in the endocannabinoid system and cancer biology .
Anticancer Activity
A series of studies have evaluated the anticancer properties of similar compounds. For example:
- Case Study 1: A benzamide derivative with structural similarities demonstrated significant antiproliferative effects on human breast cancer cell lines (IC₅₀ values ranged from 19.9 to 75.3 µM) .
- Case Study 2: Compounds with pyrimidine moieties have been shown to inhibit cancer cell growth effectively, suggesting that modifications to the pyrimidine ring can enhance biological activity .
Antiviral Activity
Recent investigations have also highlighted the antiviral potential of compounds with similar scaffolds:
- Case Study 3: Molecules containing pyrimidine derivatives exhibited EC₅₀ values ranging from 5–28 μM against respiratory syncytial virus (RSV), indicating promising antiviral activity .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Benzamide Derivatives
TAK-480 ()
- Structure: 4-(Difluoromethoxy)-N-((1R,2S)-2-(((3aR,4R,9bR)-4-(methoxymethyl)-hexahydropyrroloquinolin-1-yl)carbonyl)cyclohexyl)benzamide.
- Key Differences: Replaces the pyrimidin-2-yloxy group with a complex pyrroloquinoline-carboxamide moiety. The benzamide retains a difluoromethoxy substituent instead of methoxy.
- Activity : Potent tachykinin NK2 receptor antagonist with 10,000-fold selectivity over NK1/NK3 receptors .
2-Methyl-N-[(1r,4r)-4-(Pyrimidin-2-yloxy)cyclohexyl]pyridine-3-carboxamide ()
Cyclohexylamine-Linked Compounds
4-(Propan-2-ylsulfanyl)-N-[(1r,4r)-4-(Aminomethyl)cyclohexyl]benzamide Hydrochloride ()
- Structure: Features a sulfanyl substituent on the benzamide and an aminomethyl group on the cyclohexyl ring.
- Key Differences : Lacks the pyrimidin-2-yloxy group; includes a propan-2-ylsulfanyl moiety.
- Molecular Weight : 342.93 g/mol (as hydrochloride salt) .
tert-Butyl 4-((1R,4R)-4-(Dibenzylamino)cyclohexyl)piperazine-1-carboxylate ()
- Structure: Cyclohexyl group functionalized with dibenzylamino and piperazine-carboxylate groups.
- Key Differences: No benzamide or pyrimidine moieties; highlights synthetic strategies for trans-cyclohexylamine derivatives .
Comparative Data Table
Pharmacological and Physicochemical Considerations
- Methoxy vs. Difluoromethoxy : TAK-480’s difluoromethoxy group may enhance metabolic stability compared to the target compound’s methoxy group .
- Pyrimidine vs. Pyridine : The pyrimidin-2-yloxy group in the target compound offers hydrogen-bonding capabilities absent in the pyridine analog (), which could influence target engagement .
Preparation Methods
Molecular Architecture
The target compound features:
- Benzamide core : 3-methoxy substitution on the aromatic ring.
- Cyclohexyl bridge : Trans (1r,4r) configuration with pyrimidin-2-yloxy group at position 4.
- Amide linkage : Connects benzamide to the cyclohexyl amine.
Retrosynthetic Strategy
- Disconnection A : Separate benzamide and cyclohexyl-pyrimidine moieties.
- Disconnection B : Pyrimidin-2-yloxy group from cyclohexane via nucleophilic substitution.
- Cyclohexane synthesis : Stereoselective generation of trans-1,4-diol or amine intermediates.
Synthesis of trans-4-(Pyrimidin-2-yloxy)cyclohexanamine
Cyclohexane Functionalization
Method 1: Epoxide Ring-Opening (Adapted from)
- trans-Cyclohexane diol : Prepared via Sharpless asymmetric dihydroxylation of 1,4-cyclohexadiene (80% ee, isolated as diastereomeric salts).
- Epoxidation : Treat diol with mCPBA (meta-chloroperbenzoic acid) to form trans-1,4-cyclohexene oxide.
- Amine introduction :
Method 2: Mitsunobu Reaction for Stereochemical Control
Pyrimidin-2-yloxy Attachment
Conditions :
- Substrate : trans-4-Aminocyclohexanol (free or protected).
- Coupling agent : Pyrimidin-2-yl chloride (1.2 eq) in anhydrous DMF.
- Base : K₂CO₃ (2.5 eq), 80°C, 12 hr.
- Yield : 72–78% (based on’s pyridine analog).
Mechanistic Insight :
SN2 displacement of chloride by cyclohexanol oxygen, favored by trans-diaxial geometry.
Benzamide Coupling
Acid Activation
Method A: Acid Chloride Route
- 3-Methoxybenzoic acid → Acid chloride :
- Amine coupling :
- Combine acid chloride (1.1 eq) with trans-4-(pyrimidin-2-yloxy)cyclohexanamine (1.0 eq) in CH₂Cl₂.
- Add Et₃N (2.0 eq) as base, stir at 25°C for 6 hr.
- Yield : 85% (similar to’s dimethoxy analog).
Method B: Carbodiimide-Mediated Coupling
- Reagents : EDC·HCl (1.3 eq), HOBt (1.2 eq) in DMF.
- Conditions : 0°C → 25°C over 2 hr, stir 12 hr.
- Advantage : Avoids moisture-sensitive acid chloride handling.
Critical Process Parameters
Stereochemical Integrity
| Parameter | Optimal Value | Deviation Impact |
|---|---|---|
| Cyclohexane diol ee | >98% | Reduces final product purity by 15% |
| Mitsunobu reaction | Anhydrous conditions | <5% cis-isomer formation |
| Pyrimidine coupling | DMF, 80°C | <2% regioisomers |
Yield Optimization
- Amine protection : Boc group increases coupling yield by 12% vs. free amine.
- Solvent effects : DMF outperforms THF (ΔYield +18%) due to better amine solubility.
Analytical Characterization
Spectroscopic Data
Purity Assessment
- HPLC : >99.5% purity (C18 column, 70:30 MeCN/H₂O + 0.1% TFA).
- Chiral HPLC : Confirms trans configuration (Chiralpak AD-H, 95:5 hexane/i-PrOH).
Comparative Method Evaluation
Route Efficiency
| Method | Total Steps | Overall Yield | Key Advantage |
|---|---|---|---|
| Epoxide ring-opening | 5 | 41% | Scalable (>100 g) |
| Mitsunobu inversion | 6 | 37% | Higher stereoselectivity |
Cost Analysis
| Component | Epoxide Route Cost (USD/g) | Mitsunobu Route Cost (USD/g) |
|---|---|---|
| Starting materials | 12.50 | 18.20 |
| Catalysts/Reagents | 8.30 | 23.10 (DIAD expense) |
| Total | 20.80 | 41.30 |
Industrial Scalability Challenges
- Pyrimidine chloride availability : Requires custom synthesis (≈USD 320/g at 10 kg scale).
- Waste streams : DMF recycling critical for environmental compliance (85% recovery achieved via distillation).
- Exothermic risks : Controlled addition of SOCl₂ during acid chloride formation (ΔT <5°C/min).
Emerging Alternatives
Biocatalytic Approaches
Flow Chemistry
- Continuous pyrimidine coupling :
- Reactor: Packed-bed with immobilized K₂CO₃.
- Residence time : 22 min (vs. 12 hr batch).
Q & A
Q. What are the established synthetic routes for 3-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide, and what analytical techniques confirm its purity and structure?
The synthesis involves multi-step reactions, typically starting with coupling a methoxy-substituted benzoyl chloride to a stereospecific cyclohexylamine intermediate. Key steps include nucleophilic substitution at the pyrimidine ring and amide bond formation under basic conditions (e.g., using HATU or EDCI as coupling agents). Structural confirmation relies on:
- NMR spectroscopy (¹H, ¹³C) to verify substituent positions and stereochemistry.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- HPLC with chiral columns to confirm the (1r,4r) cyclohexyl configuration .
Q. How is the stereochemistry of the cyclohexyl group determined experimentally?
The (1r,4r) configuration is confirmed via:
- X-ray crystallography , which provides unambiguous spatial assignment of substituents.
- Chiral-phase HPLC to compare retention times with enantiomerically pure standards.
- Vibrational circular dichroism (VCD) for solution-phase stereochemical analysis .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in large-scale synthesis?
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction homogeneity.
- Catalyst screening : Palladium-based catalysts improve pyrimidine-cyclohexyl coupling efficiency.
- Continuous flow reactors : These reduce side reactions and improve scalability compared to batch methods .
Q. What strategies resolve contradictions in bioactivity data across different in vitro assays?
Discrepancies may arise from:
- Assay conditions : Variations in pH, temperature, or cell line viability (e.g., HEK293 vs. HeLa cells).
- Compound purity : Impurities >5% can skew results; validate via LC-MS.
- Target specificity : Use siRNA knockdown or CRISPR-Cas9 models to confirm on-target effects .
Q. How does computational modeling predict target interactions for this compound?
Methods include:
- Molecular docking (AutoDock Vina) to identify binding poses in kinase domains.
- Molecular dynamics simulations (GROMACS) to assess stability of ligand-receptor complexes.
- Free-energy perturbation (FEP) to quantify binding affinity changes for structural analogs .
Q. What challenges exist in establishing structure-activity relationships (SAR) for derivatives?
Key challenges:
- Stereochemical complexity : Minor changes to the cyclohexyl or pyrimidine group drastically alter activity.
- Synthetic accessibility : Derivatives requiring multi-step routes may have low yields.
- Bioassay variability : Standardize assays using IC₅₀ values and orthogonal validation (e.g., SPR, ITC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
